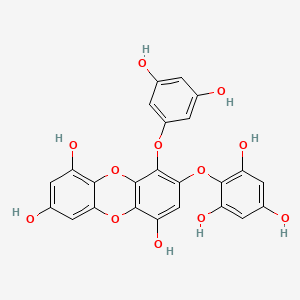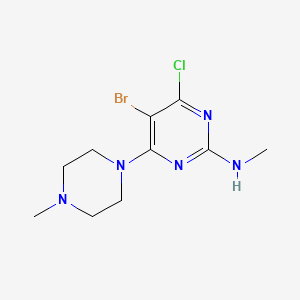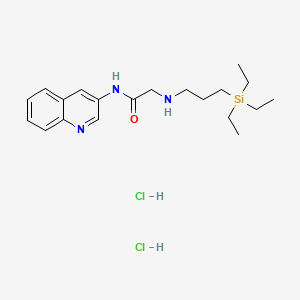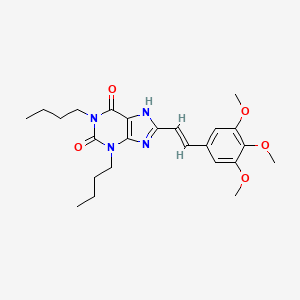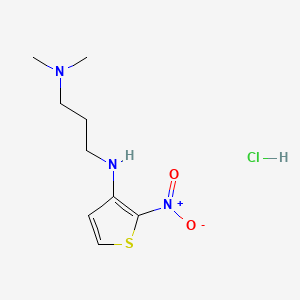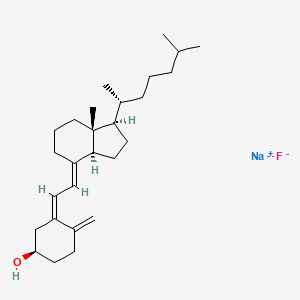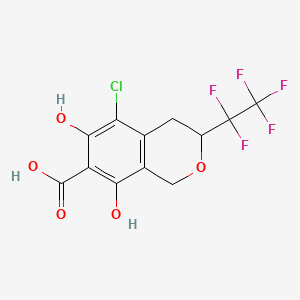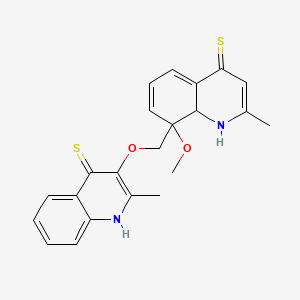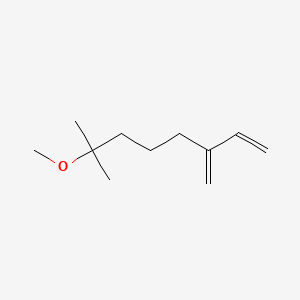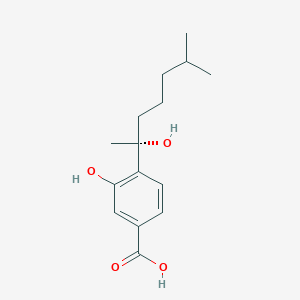
Idf5CD3zek
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Sydonic acid: is a naturally occurring compound that belongs to the class of polyketides. It is primarily isolated from marine-derived fungi and has garnered significant interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Sydonic acid involves several steps, starting from simple precursors. One common synthetic route includes the use of polyketide synthase enzymes, which facilitate the formation of the polyketide backbone. The reaction conditions typically involve controlled pH, temperature, and the presence of specific cofactors to ensure the proper folding and activity of the enzymes.
Industrial Production Methods
Industrial production of (-)-Sydonic acid is still in its nascent stages. advancements in biotechnology and fermentation processes hold promise for large-scale production. The use of genetically engineered microorganisms to produce (-)-Sydonic acid through fermentation is a potential method, leveraging the natural biosynthetic pathways of marine fungi.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Sydonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Sydonic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-Sydonic acid is studied for its unique structure and potential as a building block for the synthesis of more complex molecules.
Biology
In biological research, (-)-Sydonic acid is investigated for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain pathogenic microorganisms.
Medicine
In medicine, (-)-Sydonic acid is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and reduce inflammation.
Industry
In the industrial sector, (-)-Sydonic acid is considered for its potential use in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for various applications.
Mécanisme D'action
The mechanism of action of (-)-Sydonic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Usnic acid: Another naturally occurring compound with antimicrobial properties.
Penicillic acid: Known for its antifungal activity.
Fusaric acid: Exhibits antibacterial and antifungal properties.
Uniqueness
(-)-Sydonic acid is unique due to its specific polyketide structure and the presence of distinct functional groups that confer its biological activity. Compared to similar compounds, (-)-Sydonic acid has shown a broader spectrum of activity and potential therapeutic applications.
Propriétés
Numéro CAS |
1375088-28-0 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2R)-2-hydroxy-6-methylheptan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-4-8-15(3,19)12-7-6-11(14(17)18)9-13(12)16/h6-7,9-10,16,19H,4-5,8H2,1-3H3,(H,17,18)/t15-/m1/s1 |
Clé InChI |
VZXPWVDKXCYHSI-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)CCC[C@](C)(C1=C(C=C(C=C1)C(=O)O)O)O |
SMILES canonique |
CC(C)CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


